L-Fucose

Catalog No.
S3318561
CAS No.
87-96-7
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Fucose

CAS Number

87-96-7

Product Name

L-Fucose

IUPAC Name

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-DHVFOXMCSA-N

SMILES

Array

solubility

985 mg/mL

Synonyms

alpha Fucose, alpha-Fucose, Deoxygalactose, Fucose

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O

The exact mass of the compound L-Fucose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 985 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars. It belongs to the ontological category of fucopyranose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Fucose is a 6-deoxyhexose monosaccharide, a structural analog of L-galactose lacking the hydroxyl group at the C-6 position. It is the primary and biologically active enantiomer found in mammalian systems, where it serves as a critical terminal sugar on N- and O-linked glycoproteins and glycolipids. This role makes L-Fucose indispensable for fundamental cellular processes, including cell-cell recognition, immune response modulation, and signal transduction, distinguishing it from more common hexoses used as simple energy sources.

Substituting high-purity L-Fucose is operationally invalid for most applications due to strict stereochemical and structural requirements of biological systems. The enantiomer, D-Fucose, is rare in nature and not biologically active in mammalian fucosylation pathways, potentially leading to failed synthesis or inaccurate results. Similarly, other deoxy sugars like L-Rhamnose, while structurally related, are not substrates for the specific fucosyltransferases that incorporate L-Fucose into essential glycoproteins. Using crude mixtures like fucoidan extracts introduces significant process variability and impurities unacceptable for reproducible biomanufacturing or quantitative research. Therefore, selection of the specific L-enantiomer is a primary procurement requirement for achieving desired biological outcomes.

Critical for Therapeutic Antibody Efficacy: Enabling Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

The absence of core α-1,6-linked fucose on the N-glycans of IgG1 antibodies is a critical quality attribute that dramatically enhances their therapeutic efficacy. Afucosylated monoclonal antibodies (mAbs) exhibit significantly increased binding affinity to the FcγRIIIa receptor on immune effector cells. This enhanced binding can increase Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) by a factor of 50 to 100-fold compared to their fully fucosylated counterparts. Therefore, controlling L-Fucose concentration in cell culture media is a primary strategy for producing mAbs with superior potency.

Evidence DimensionAntibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Enhancement
Target Compound DataAfucosylated (L-Fucose deficient) IgG1 antibodies show up to 100-fold higher ADCC activity.
Comparator Or BaselineFully fucosylated IgG1 antibodies produced in standard media.
Quantified Difference50 to 100-fold increase in ADCC activity.
ConditionsIn vitro and in vivo models assessing therapeutic monoclonal antibody efficacy.

For biopharmaceutical manufacturing, procuring high-purity L-Fucose to precisely control media concentration is essential for producing next-generation therapeutic antibodies with enhanced effector functions.

High Substrate Specificity for Fucosyltransferases and Fucosidases

Enzymes in the fucosylation pathway exhibit strict stereospecificity for L-Fucose. For example, human α-L-fucosidase (FucA1) is capable of removing core fucose from intact N-glycoproteins, a critical activity for remodeling glycans. In contrast, bacterial α-L-fucosidases from *Lactobacillus casei* and *Bacteroides fragilis* fail to remove core fucose from intact glycoproteins, only acting on truncated substrates. This demonstrates that for applications requiring enzymatic modification of complex, intact glycoproteins, the specific enzyme source and the L-Fucose substrate are non-negotiable for achieving the desired catalytic outcome.

Evidence DimensionEnzymatic Defucosylation of Intact Glycoproteins
Target Compound DataHuman α-L-fucosidase (FucA1) shows activity on intact, full-length core-fucosylated N-glycoproteins.
Comparator Or BaselineBacterial α-L-fucosidases (AlfC, BfFuc) show no activity on intact glycoproteins.
Quantified DifferenceQualitative difference: activity vs. no activity on the industrially relevant substrate form.
ConditionsIn vitro enzymatic assay with synthesized core-fucosylated N-glycopeptides and glycoproteins.

Researchers and process developers using enzymatic methods for glycan synthesis or modification must use L-Fucose, as common substitutes are not recognized by the required enzymes, leading to complete reaction failure.

Superior and Specific Binding to Fucose-Specific Lectins for Detection and Purification

The *Aleuria aurantia* lectin (AAL) is a critical tool for detecting and isolating fucosylated molecules. Its binding is highly specific to fucose. Studies comparing AAL binding to various monosaccharide-BSA conjugates show strong binding to L-fucose-BSA but no binding to D-galactose-BSA. Furthermore, the affinity for D-arabinose is 30 times weaker than for L-fucose, highlighting the importance of the methyl group at the C-6 position for high-affinity recognition. This specificity makes L-Fucose the required hapten for eluting fucosylated glycoproteins from AAL affinity columns and the definitive target for AAL-based detection assays.

Evidence DimensionLectin Binding Affinity
Target Compound DataStrong binding affinity to *Aleuria aurantia* lectin (AAL).
Comparator Or BaselineD-arabinose (30x weaker affinity); D-galactose (no binding).
Quantified Difference30-fold stronger affinity compared to D-arabinose.
ConditionsLectin binding assays using monosaccharide-BSA conjugates.

For purification, diagnostics, or analytical applications relying on fucose-specific lectins, L-Fucose is the only viable choice for competitive elution or as a positive control; substitutes like D-galactose will fail.

Distinct Neuromodulatory Activity Not Observed with Enantiomer or Epimers

In neuroscience research, free L-Fucose demonstrates specific biological activity not shared by its close structural analogs. In hippocampal slices from wild-type mice, 200 μM L-Fucose rapidly enhanced the field excitatory postsynaptic potential (fEPSP). In direct contrast, its enantiomer D-Fucose, as well as the related monosaccharides D-Galactose and D-Mannose, did not alter the fEPSP under the same conditions. This highlights a specific, non-substitutable role for L-Fucose in modulating synaptic transmission.

Evidence DimensionField Excitatory Postsynaptic Potential (fEPSP) Slope
Target Compound DataSignificant enhancement of fEPSP slope.
Comparator Or BaselineD-Fucose, D-Galactose, D-Mannose (No alteration of fEPSP slope).
Quantified DifferenceQualitative difference: synaptic facilitation vs. no effect.
ConditionsElectrophysiological recording in mouse hippocampal slices perfused with 200 μM of the respective monosaccharide.

For studies investigating synaptic plasticity and neuromodulation, L-Fucose provides a specific effect that cannot be replicated by procuring its enantiomer or other common hexoses, making it an essential and non-interchangeable reagent.

Biopharmaceutical Manufacturing: Glycoengineering of Monoclonal Antibodies for Enhanced Potency

For the production of therapeutic monoclonal antibodies where high ADCC is a critical quality attribute, precise control over L-Fucose concentration in the cell culture medium is necessary. Using L-Fucose allows manufacturers to titrate the level of core fucosylation, enabling the production of low-fucose or afucosylated antibodies with up to 100-fold greater cell-killing potency.

Glycobiology Research: Enzymatic Synthesis of Defined Fucosylated Glycans

When constructing specific glycan structures for use as standards, probes, or therapeutics, fucosyltransferases are commonly employed. These enzymes are strictly specific for GDP-L-Fucose, which is generated from L-Fucose via the salvage pathway. Substitution with other sugars like D-Fucose or L-Rhamnose will result in reaction failure.

Affinity-Based Purification and Analysis: Elution Agent for Fucose-Specific Lectin Chromatography

In protocols using fucose-specific lectins like AAL for the purification or detection of fucosylated glycoproteins, L-Fucose is the required competitive eluent or binding control. Its high, specific affinity for the lectin binding site ensures efficient release of target molecules, a function that structurally different sugars like D-Galactose cannot perform.

Neuroscience Research: Probing Specific Pathways of Synaptic Modulation

For investigating the specific roles of monosaccharides in neuronal function, L-Fucose serves as a precise tool to elicit synaptic facilitation. Unlike its enantiomer D-Fucose or other common sugars, L-Fucose has been shown to specifically enhance excitatory neurotransmission, making it the correct choice for studies aiming to isolate this biological effect.

Physical Description

White crystals; [Sigma-Aldrich MSDS]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 Da

Monoisotopic Mass

164.06847348 Da

Heavy Atom Count

11

Melting Point

140°C

UNII

28RYY2IV3F

Other CAS

2438-80-4

Wikipedia

Fucose

General Manufacturing Information

L-Galactose, 6-deoxy-: ACTIVE

Dates

Last modified: 07-26-2023

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